molecular formula C14H10ClN3O2 B12037029 (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(furan-2-YL)methanone CAS No. 618091-66-0

(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(furan-2-YL)methanone

Cat. No.: B12037029
CAS No.: 618091-66-0
M. Wt: 287.70 g/mol
InChI Key: CSAXUKRJKSHJSI-UHFFFAOYSA-N
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Description

(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(furan-2-YL)methanone is a synthetic organic compound that features a pyrazole ring substituted with an amino group and a chlorophenyl group, along with a furan ring attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(furan-2-YL)methanone typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Substitution with Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorophenyl halide reacts with the pyrazole intermediate.

    Attachment of the Furan Ring: The furan ring can be attached through a condensation reaction involving a furan aldehyde and the pyrazole intermediate.

    Final Amination: The amino group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The amino and chlorophenyl groups can participate in various substitution reactions, such as nucleophilic or electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halides, amines, and organometallic compounds are used under conditions like reflux or microwave irradiation.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced pyrazole derivatives.

    Substitution: Various substituted pyrazole and furan derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structural motifs often exhibit notable biological activities. Here are some documented applications:

  • Anticancer Activity : Compounds with similar pyrazole structures have shown efficacy against various cancer cell lines. For instance, derivatives of pyrazoles have been studied for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : The compound's structure suggests potential antibacterial and antifungal activities. Studies have demonstrated that pyrazole derivatives can inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism .
  • Anti-inflammatory Effects : Some analogs of this compound have been reported to possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Structural Analog Comparison

The following table compares (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(furan-2-YL)methanone with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
3-Chloro-N-(5-amino-1H-pyrazol-4-yl)benzamideContains a pyrazole and amineAnticancer
Furan-2-carboxamideFuran ring with carboxamideAntimicrobial
4-AminoantipyrinePyrazole derivative with amino groupAnalgesic
1-(3-Chlorophenyl)-3-methylpyrazolePyrazole with chlorophenyl substituentAnti-inflammatory

Case Studies and Empirical Evidence

Empirical studies have confirmed the biological activities of compounds related to this compound:

  • A study on the anticancer properties of pyrazole derivatives demonstrated significant inhibition of cell proliferation in various cancer cell lines, indicating potential therapeutic applications .
  • Research on antimicrobial activity showed that certain pyrazoles effectively inhibited the growth of multidrug-resistant bacterial strains, highlighting their importance in developing new antibiotics .

Mechanism of Action

The mechanism by which (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(furan-2-YL)methanone exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The amino and chlorophenyl groups can form hydrogen bonds and hydrophobic interactions, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(furan-2-YL)methanone
  • (5-Amino-1-(3-bromophenyl)-1H-pyrazol-4-YL)(furan-2-YL)methanone
  • (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(thiophene-2-YL)methanone

Uniqueness

Compared to similar compounds, (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(furan-2-YL)methanone is unique due to the specific positioning of the chlorophenyl group and the presence of the furan ring. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Biological Activity

The compound (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(furan-2-YL)methanone , with the CAS number 618091-66-0 , is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by various studies and case reports.

  • Molecular Formula : C14H10ClN3O2
  • Molar Mass : 287.7 g/mol
  • Structural Features : The compound consists of a pyrazole ring substituted with a 3-chlorophenyl group and a furan moiety, which may contribute to its biological activity.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains.

StudyMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Burguete et al.E. coli, S. aureus6.25 µg/mL
Chovatia et al.Mycobacterium tuberculosis6.25 µg/mL
Abd et al.E. coli9.80 µM

These findings suggest that the compound may be effective against resistant strains of bacteria, warranting further investigation into its mechanism of action and potential applications in treating infections.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. A study reported that certain pyrazole compounds inhibited pro-inflammatory cytokines such as TNF-α and IL-6 significantly.

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Dexamethasone76%86%
Pyrazole Derivative61–85%76–93%

This suggests that this compound could serve as a potent anti-inflammatory agent, potentially useful in conditions like arthritis or other inflammatory diseases .

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the efficacy of similar compounds in inhibiting cancer cell proliferation.

Cell Line TestedIC50 Value (µM)
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.0

These results imply that this compound may have therapeutic potential in oncology .

Case Study on Antimicrobial Efficacy

In a recent study focusing on the synthesis of new pyrazole derivatives, researchers found that modifications to the furan moiety significantly enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The presence of the furan ring was crucial for maintaining effective interaction with bacterial enzymes .

Research on Anti-inflammatory Mechanisms

A detailed investigation into the anti-inflammatory mechanisms revealed that compounds similar to this compound inhibited COX enzymes, leading to reduced prostaglandin synthesis. This pathway is critical in mediating inflammation and pain responses .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(furan-2-YL)methanone, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, describes the preparation of structurally similar 4-hetarylpyrazoles using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled temperatures (0–90°C) . Optimize stoichiometry (e.g., molar ratios of reactants) and reaction time (e.g., 4–6 hours under reflux) to minimize side products. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography is recommended .

Q. How is structural characterization of this compound performed, and what spectroscopic techniques are most reliable?

  • Methodology : Use a combination of 1H-NMR (to confirm aromatic protons and substituents), 13C-NMR (to verify carbonyl and heterocyclic carbons), and FTIR (to identify amino groups at ~3400 cm⁻¹ and ketone stretches at ~1650 cm⁻¹) . X-ray crystallography (as in ) is critical for resolving bond angles and dihedral angles in the pyrazole-furan hybrid system .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Methodology : Antimicrobial activity can be tested via agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli), with MIC values determined using broth microdilution . For cytotoxicity, use MTT assays on human cell lines (e.g., HEK-293) at concentrations ranging from 1–100 μM .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and binding affinity?

  • Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, which predict nucleophilic/electrophilic sites . For target identification, dock the compound into protein active sites (e.g., bacterial enzymes like DNA gyrase) using AutoDock Vina, incorporating flexibility in the furan ring for conformational sampling .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology : Cross-validate assays using isogenic bacterial strains (wild-type vs. resistant mutants) to confirm target specificity. If inconsistent MIC values arise (e.g., vs. 3), re-test under standardized CLSI guidelines with controlled inoculum sizes and growth media . Synergy studies (checkerboard assays) can clarify interactions with adjuvants .

Q. How does substituent variation on the pyrazole ring affect pharmacological activity?

  • Methodology : Synthesize analogs with halogen (Cl, Br) or methyl groups at the 3-chlorophenyl position. Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 or CYP450 isoforms). QSAR models can correlate logP values (lipophilicity) with membrane permeability . highlights how chloro-substituents enhance metabolic stability in hepatic microsome assays .

Q. What mechanistic insights explain the compound’s susceptibility to oxidation or hydrolysis?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Identify degradation products (e.g., oxidized furan rings) via LC-MS. Kinetic studies under varying pH (2–10) reveal acid/base-catalyzed pathways. notes nitro-to-amine reductions under hydrogenation conditions, suggesting redox sensitivity .

Q. Key Recommendations

  • Prioritize X-ray crystallography for unambiguous structural confirmation .
  • Use molecular dynamics simulations to study furan ring flexibility in aqueous environments .
  • Validate biological activity in 3D cell cultures or in vivo models to bridge in vitro-to-in vivo gaps .

Properties

CAS No.

618091-66-0

Molecular Formula

C14H10ClN3O2

Molecular Weight

287.70 g/mol

IUPAC Name

[5-amino-1-(3-chlorophenyl)pyrazol-4-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C14H10ClN3O2/c15-9-3-1-4-10(7-9)18-14(16)11(8-17-18)13(19)12-5-2-6-20-12/h1-8H,16H2

InChI Key

CSAXUKRJKSHJSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=C(C=N2)C(=O)C3=CC=CO3)N

Origin of Product

United States

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